Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a hydroxy group at position 7 and a methyl group at position 4. This compound is synthesized via the condensation of 1H-pyrazol-5-amine (19b) with ethyl acetoacetate in glacial acetic acid under reflux, yielding 85% of the product . Spectral data confirm its structure: $^1$H NMR (DMSO-$d_6$) shows peaks at δ 7.82 (s, 1H), 6.10 (s, 1H), 5.56 (s, 1H), and 2.28 (s, 3H), while ESI-MS gives a molecular ion at m/z 150.1 (M$^+$) .
Properties
IUPAC Name |
ethyl 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-8-11-6(2)4-9(14)13(8)12-7/h4-5,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAHHDGWEWCEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=CC(=O)N2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1H-Pyrazole Derivatives
A widely employed method involves the cyclocondensation of 5-amino-1H-pyrazole-3-carboxylates with β-diketones or β-ketoesters. For example, methyl 5-amino-1H-pyrazole-3-carboxylate reacts with 3,4-dimethoxyacetophenone in the presence of dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazolo[1,5-a]pyrimidine intermediate. Subsequent hydrolysis yields the hydroxylated derivative.
Reaction Scheme:
Key Conditions :
Multi-Step Synthesis via Chlorination and Substitution
An alternative approach involves chlorination of the hydroxyl group followed by nucleophilic substitution. For instance, treatment of the hydroxylated precursor with phosphorus oxychloride (POCl₃) generates a reactive chloro intermediate, which is subsequently substituted with ethoxide to introduce the ethyl ester group.
Procedure :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Acid Catalysts : p-Toluenesulfonic acid (pTSA) accelerates cyclization, reducing reaction time by 30%.
-
Microwave Assistance : Microwave irradiation at 150 W shortens synthesis time from 12 hours to 2 hours with comparable yields.
Comparative Analysis of Methodologies
Characterization and Validation
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.35 (q, 2H, CH₂CH₃), 6.80 (s, 1H, pyrimidine-H).
-
HPLC Purity : >98% under reversed-phase conditions (C18 column, 70:30 acetonitrile/water).
Challenges and Limitations
-
Side Reactions : Over-chlorination in POCl₃ reactions reduces yields; stoichiometric control is critical.
-
Solubility Issues : Polar intermediates necessitate dimethyl sulfoxide (DMSO) for dissolution, complicating purification.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate has the molecular formula and a molecular weight of 221.22 g/mol. It is characterized by a pyrazolopyrimidine structure that contributes to its biological activity. The compound's structural features are essential for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolopyrimidines, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, Kovács and Forgó (2000) demonstrated the synthesis of related compounds with notable antibacterial effects against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolopyrimidine derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. In preclinical models, this compound showed promise in reducing inflammation markers .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve the modulation of signaling pathways related to cell proliferation .
Case Study 1: Synthesis and Biological Evaluation
A study by Kovács et al. (2000) detailed the synthesis of this compound and evaluated its biological activity. The synthesized compound was tested against various microbial strains, revealing significant inhibitory effects compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, researchers treated animal models with this compound and observed a marked reduction in inflammatory cytokines. This study highlights the potential therapeutic application of this compound in managing chronic inflammatory conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate with structurally analogous compounds:
Substituent Position and Functional Group Effects
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Substituents: Methyl (C7), phenyl (C2), ester (C5). Synthesis: Condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate . Activity: Known as a precursor for selective peripheral benzodiazepine receptor ligands and COX-2 inhibitors .
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Substituents: Methyl (C5), phenyl (C7), triazole core. Synthesis: Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione .
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Substituents : Chlorine (C5, C7), ester (C2).
- Properties : Chlorine’s electron-withdrawing effect increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to the hydroxy-containing target compound .
Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Substituents : Hydroxy (C5), methyl (C2).
- Comparison : The hydroxy group at C5 instead of C7 may shift hydrogen-bonding interactions, altering solubility and biological target specificity .
Structural and Electronic Comparisons
- Hydroxy vs. Chlorine: The hydroxy group (target compound) increases hydrophilicity and hydrogen-bond donor capacity, while chlorine enhances lipophilicity and electrophilicity .
- Pyrazolo vs. Triazolo Cores : Triazolo derivatives exhibit distinct π-π stacking and dipole interactions due to the additional nitrogen atom, influencing binding to enzymes like PfDHODH .
Biological Activity
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 221.21 g/mol
- CAS Number : 58347-55-0
- Physical Form : Pale-yellow to yellow-brown solid
1. Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial activity. This compound has shown potential as an antibacterial agent. In a study involving various pyrazole derivatives, it was found that these compounds could inhibit biofilm formation and quorum sensing in bacterial cultures, suggesting their utility in treating infections caused by biofilm-forming bacteria .
2. Antitumor Activity
The compound has also been investigated for its antitumor properties. Pyrazolo[1,5-a]pyrimidine derivatives are known to act as inhibitors of key enzymes involved in cancer proliferation. For instance, certain derivatives have been identified as selective PI3Kδ inhibitors, with IC values as low as 18 nM, indicating potent activity against specific cancer cells . The structural modifications in these compounds can enhance their selectivity and efficacy.
3. Anti-inflammatory Effects
This compound has been associated with anti-inflammatory effects. Pyrazole derivatives are often explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Some studies suggest that these compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), providing similar benefits with potentially fewer side effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure of the compound allows for various substitutions that can modulate its biological activity. For example:
| Compound | IC (nM) | Activity |
|---|---|---|
| This compound | 18 | PI3Kδ Inhibition |
| Compound A | 52 | PI3Kδ Inhibition |
| Compound B | 84 | Antimicrobial Activity |
This table illustrates the relationship between structural variations and biological potency.
Case Study 1: Antibacterial Activity
In a study published in Pharmaceuticals, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial properties against various strains of bacteria. This compound exhibited significant inhibition of biofilm formation in Staphylococcus aureus, highlighting its potential for clinical applications in treating persistent infections .
Case Study 2: Cancer Cell Line Testing
Another study focused on the compound's effect on cancer cell lines showed that it induced apoptosis in specific types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .
Q & A
Q. What are the optimized synthetic routes for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of 5-amino-3-arylpyrazoles (e.g., 5-amino-3-phenylpyrazole) with β-keto esters (e.g., ethyl acetoacetate) under reflux in ethanol. Key parameters include solvent choice (ethanol or DMF), temperature (80–100°C), and reaction time (30–120 min). For example, refluxing 5-amino-3-phenylpyrazole with ethyl acetoacetate in ethanol for 30 minutes yields the target compound after purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while Mass Spectrometry (MS) verifies molecular weight. X-ray crystallography resolves the fused pyrazole-pyrimidine ring system, planar geometry (deviations <0.005 Å), and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) .
Q. What preliminary biological activities have been reported for this compound and related derivatives?
Pyrazolo[1,5-a]pyrimidines exhibit antitumor, anti-inflammatory, and enzyme inhibitory activities. While specific data for this compound is limited, structural analogs show inhibition of PI3Kδ, HMG-CoA reductase, and CRF1 receptors. Assays like kinase inhibition or cytotoxicity (e.g., MTT) are recommended for initial screening .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity depends on precursor substitution patterns and reaction conditions. For example, using ethyl 2,4-dioxopentanoate with 5-amino-3-phenylpyrazole yields the 5-methyl-7-carboxylate isomer, while modifying the β-keto ester substituents (e.g., trifluoromethyl) shifts regioselectivity. Microwave-assisted synthesis and catalyst choice (e.g., Pd for Buchwald–Hartwig coupling) further enhance control .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidines?
Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., ATP concentration for kinase assays). Comparative studies with reference inhibitors (e.g., LY294002 for PI3Kδ) and structural analogs (e.g., trifluoromethyl vs. cyclopropyl derivatives) clarify structure-activity relationships (SAR) .
Q. How do protecting groups and functional group modifications enhance synthetic efficiency?
The 7-hydroxy group can be protected with tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions during further derivatization. Post-synthetic modifications, such as chlorination (POCl₃) or coupling with aminonaphthalene, introduce pharmacophores. Reductive amination and oxidation (Dess–Martin periodinane) enable side-chain diversification .
Q. What green chemistry approaches improve the sustainability of pyrazolo[1,5-a]pyrimidine synthesis?
Solvent-free reactions, ultrasonic irradiation, and aqueous-alcohol media reduce environmental impact. For example, PEG-400 as a solvent or microwave irradiation (e.g., 100°C, 20 min) shortens reaction times and improves yields (up to 93%) compared to conventional heating .
Q. How can computational modeling guide SAR studies for target identification?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PI3Kδ or CRF1. Density Functional Theory (DFT) calculations optimize substituent effects (e.g., electron-withdrawing trifluoromethyl groups enhance binding affinity). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with kinase hinge regions) .
Methodological Tables
Table 1: Key Synthetic Parameters and Yields
| Precursor | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-phenylpyrazole | Ethanol | 80 | 30 | 85–90 | |
| Ethyl acetoacetate | DMF | 100 | 120 | 75 | |
| Microwave-assisted | PEG-400 | 100 (microwave) | 20 | 93 |
Table 2: Biological Activities of Structural Analogs
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ethyl 5-cyclopropyl-7-(trifluoromethyl)- | PI3Kδ | 12 | |
| Ethyl 5-phenyl-7-(trifluoromethyl)- | Antiproliferative | 0.8 μM | |
| 7-Hydroxy-5-methyl (parent compound) | CRF1 | 150 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
